Dibenzyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science Research

Dibenzyl disulfide is being investigated for its potential applications in material science research:

- Corrosion inhibition: Studies suggest dibenzyl disulfide can act as a corrosion inhibitor for metals like copper in transformer oil, potentially extending the lifespan of electrical equipment .

- Polymer modification: Research explores its potential to modify the properties of polymers, such as improving their thermal stability and resistance to degradation .

Biological Activity Exploration

Dibenzyl disulfide possesses various properties that have sparked interest in its potential biological activities:

- Antimicrobial properties: Studies indicate dibenzyl disulfide may exhibit antimicrobial activity against certain bacteria and fungi, suggesting potential applications in disinfection and food preservation .

- Antioxidant and anti-inflammatory effects: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent, with in vitro studies showing promising results .

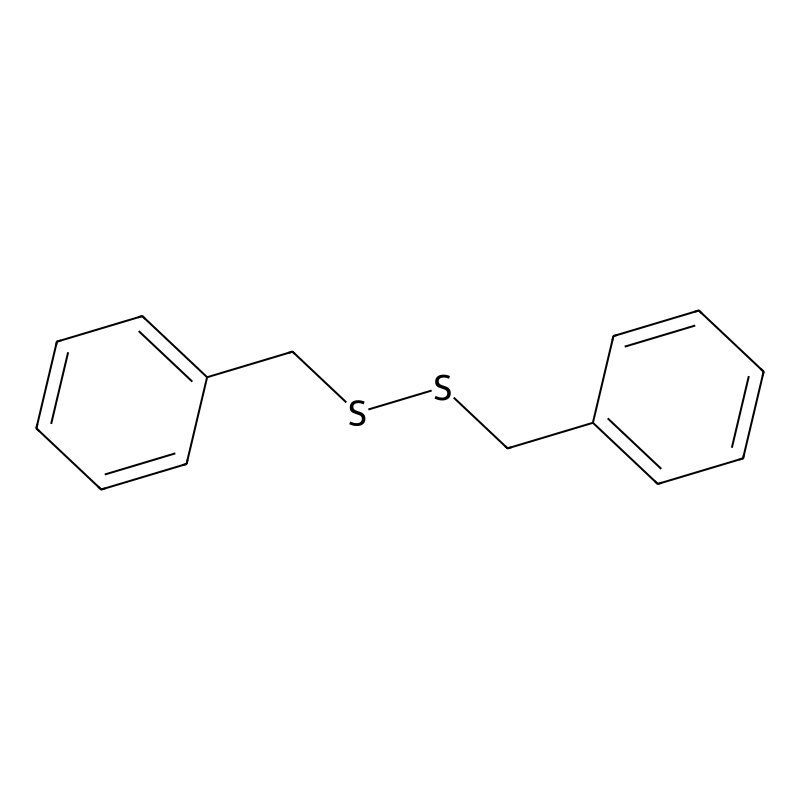

Dibenzyl disulfide is an organic compound with the molecular formula . It is classified as a disulfide, resulting from the oxidative dimerization of benzyl thiol. This compound typically appears as a pale beige crystalline solid and is known for its unpleasant odor. The structure consists of two benzyl groups linked by a disulfide bond, which contributes to its unique chemical properties and reactivity.

- Oxidative Coupling: Dibenzyl disulfide can react with amines in the presence of oxidants like bromine complexes, producing thioamides in high yields under specific conditions (e.g., 110 °C) .

- Reduction: It can be reduced to form thiols using various reducing agents such as sodium borohydride .

- Halogenation: The compound reacts with halogens, leading to the formation of halogenated products .

- Reactions with Sodium Sulfides: In the presence of sodium sulfides, dibenzyl disulfide can yield benzaldehyde and α-toluenethiol .

Dibenzyl disulfide exhibits notable biological activities. It has been identified as a metabolite in various biological systems. Its potential anti-cancer properties have been explored, particularly in relation to its ability to induce apoptosis in certain cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects.

Several methods exist for synthesizing dibenzyl disulfide:

- Oxidative Dimerization: The primary method involves the oxidative dimerization of benzyl thiol using oxidizing agents like hydrogen peroxide or iodine.

- Reaction with Sulfur Compounds: Dibenzyl disulfide can also be synthesized by reacting benzyl chloride with hydrogen sulfide in the presence of alkanolamines .

- Catalytic Methods: Recent studies have explored catalytic methods involving transition metals to facilitate the formation of dibenzyl disulfide from simpler precursors under milder conditions .

Dibenzyl disulfide finds applications across various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis, particularly for generating thioethers and other sulfur-containing compounds.

- Pharmaceutical Industry: Its potential therapeutic properties make it a candidate for drug development.

- Material Science: Used in creating polymers and materials that require specific sulfur functionalities.

Research has shown that dibenzyl disulfide interacts with various metal ions and compounds, which can influence its reactivity and stability. For instance, studies have proposed mechanisms involving copper sulfide formation upon interaction with copper ions, suggesting potential applications in sensing technologies .

Dibenzyl disulfide shares similarities with other organic disulfides but has unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenyl disulfide | Commonly used in organic synthesis; distinct odor | |

| Benzyl thiol | Precursor for dibenzyl disulfide; more reactive | |

| Dimethyl disulfide | Volatile; used in flavoring; different applications |

Dibenzyl disulfide is unique due to its specific structure comprising two benzyl groups, which influences its reactivity and applications compared to simpler or more complex sulfur compounds.

Dibenzyl disulfide (DBDS) is synthesized via biphasic reactions using hydrogen sulfide (H₂S)-rich aqueous alkanolamines, such as monoethanolamine (MEA) or methyldiethanolamine (MDEA), as sulfiding agents. This method replaces conventional Claus process sulfur recovery with value-added chemical production. The reaction involves benzyl chloride (BC), H₂S-laden MEA, and sulfur in the presence of triphase catalysts like Amberlite IR-400.

Reaction Mechanism

- Absorption: H₂S gas is absorbed into aqueous MEA, forming HS⁻ ions.

- Catalytic Transfer: The quaternary ammonium groups in Amberlite IR-400 shuttle HS⁻ from the aqueous phase to the organic phase (toluene/BC mixture).

- Nucleophilic Substitution: HS⁻ reacts with BC to form benzyl mercaptan (BM), which undergoes oxidative coupling with sulfur to yield DBDS.

Key Parameters

This method achieves ~95% BC conversion and 88–100% DBDS selectivity under optimized conditions.

Oxidative Dimerization of Benzyl Thiol: Mechanistic Insights

DBDS forms via oxidative coupling of benzyl thiol (BM) using chemical or photoredox catalysts. The reaction proceeds through thiyl radical intermediates.

Mechanistic Pathways

- Radical Initiation: Oxidants like 2,6-dichloropyridine N-oxide (DCPCC) or MnO₂ abstract a hydrogen atom from BM, generating a thiyl radical (C₆H₅CH₂S- ).

- Dimerization: Two thiyl radicals combine to form DBDS.

- Photoredox Variants: Visible-light-driven systems use disulfide catalysts (e.g., diphenyl disulfide) to generate singlet oxygen (¹O₂), which oxidizes BM.

Catalyst Performance

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| TBAB (Phase Transfer) | 95 | 25°C, CHCl₃/H₂O, 8 min |

| MnO₂/Thiourea | 84 | 4 hrs, solvent-free |

| Ag(II)-Ligand Complex | 86 | Visible light, 12 hrs |

The reaction is highly sensitive to solvent polarity, with chloroform-water systems yielding optimal results due to improved radical stability.

Solid-Liquid Interface Reactions in Tetrabenzylthiuram Disulfide Production

Tetrabenzylthiuram disulfide (TBzTD), a structurally related compound, is synthesized via electrochemical oxidation in flow reactors. Sodium dibenzyl dithiocarbamate undergoes oxidative coupling at anode surfaces:

Electrosynthesis Protocol

- Reactor Design: Flow cells with graphite electrodes (2–5 cm² area) and 2–5 mm electrode spacing.

- Oxidation: At 1.2–1.5 V vs. Ag/AgCl, dithiocarbamate loses electrons, forming thiyl radicals that dimerize.

- Optimization:

- Flow Rate: 2–5 mL/min ensures residence time for complete conversion.

- Temperature: 298–313 K balances reaction rate and stability.

Performance Metrics

| Current Density (mA/cm²) | Faraday Efficiency (%) | TBzTD Yield (%) |

|---|---|---|

| 10 | 98 | 82 |

| 15 | 95 | 86 |

| 20 | 88 | 78 |

This method eliminates salt waste and achieves 86% yield at 15 mA/cm².

Planetary Mixer-Assisted Impregnation for Silver-Based Catalysts

Silver catalysts are critical for DBDS-related reactions, such as C–S bond cleavage. Planetary mixers ensure uniform dispersion of Ag nanoparticles on supports like SiO₂ or Al₂O₃.

Impregnation Process

- Mixing: AgNO₃ solution and support are blended in a planetary mixer (500–1,000 rpm) for 1–2 hrs.

- Drying: 393 K for 12 hrs to remove solvents.

- Reduction: H₂ flow at 573 K reduces Ag⁺ to Ag⁰ nanoparticles (5–15 nm diameter).

Catalytic Applications

- C–S Cleavage: Ag nanoparticles cleave DBDS to benzaldehyde under visible light, achieving 89% conversion.

- Photoredox Reactions: Ag/TiO₂ composites enhance thiyl radical generation, accelerating DBDS synthesis rates by 40% compared to homogeneous systems.

Mixer Parameters

| Rotation Speed (rpm) | Ag Dispersion (%) | Catalytic Activity (mmol/g·h) |

|---|---|---|

| 500 | 72 | 8.5 |

| 750 | 85 | 12.1 |

| 1,000 | 91 | 14.3 |

High-speed mixing minimizes agglomeration, critical for maintaining catalytic surface area.

DBDS serves as an antioxidant in transformer oils but exhibits corrosive tendencies under thermal stress. When exposed to temperatures above 100°C, DBDS undergoes cleavage to form benzyl mercaptan (C₆H₅CH₂SH), which reacts with copper windings to produce copper sulfide (Cu₂S) deposits [2]. These deposits increase electrical resistance and accelerate insulation breakdown. Experimental data demonstrate that even trace DBDS concentrations (5 mg/kg) induce copper strip tarnishing within 120 hours [2] [3].

The corrosion process follows a two-stage mechanism:

- Thermal decomposition: $$ \text{DBDS} \xrightarrow{\Delta} 2 \, \text{C}6\text{H}5\text{CH}_2\text{SH} $$

- Copper sulfide formation: $$ 4 \, \text{Cu} + 2 \, \text{C}6\text{H}5\text{CH}2\text{SH} \rightarrow 2 \, \text{Cu}2\text{S} + (\text{C}6\text{H}5\text{CH}2)2\text{S} $$

Comparative studies with 2,6-di-tert-butyl-p-cresol (DBPC) reveal DBDS’s superior corrosivity. At 200 mg/kg concentrations, DBDS produces severe copper pitting, while DBPC causes only moderate tarnishing [3].

| Antioxidant | Concentration (mg/kg) | Copper Corrosion Severity |

|---|---|---|

| DBDS | 5 | Light tarnish |

| DBDS | 200 | Severe pitting |

| DBPC | 200 | Moderate tarnish |

Adsorption Performance of Cationic-Exchanged Faujasites

Cation-exchanged faujasite zeolites demonstrate exceptional DBDS adsorption capacities due to their tunable Lewis acidity. Density functional theory (DFT) calculations reveal that copper-exchanged Y zeolites (CuY) achieve 97% DBDS removal via strong $$ \text{Cu}^{2+}-\text{S} $$ interactions, outperforming silver (AgY: 76%) and cerium (CeY: 80%) variants [4]. The adsorption enthalpy ($$ \Delta H{\text{ads}} $$) follows the trend:

$$ \Delta H{\text{CuY}} (-142 \, \text{kJ/mol}) > \Delta H{\text{CeY}} (-118 \, \text{kJ/mol}) > \Delta H{\text{AgY}} (-95 \, \text{kJ/mol}) $$

The adsorption mechanism involves:

- Electrostatic interactions between zeolite cations and DBDS’s sulfur atoms

- Pore confinement effects in the faujasite supercages (12 Å diameter)

| Zeolite Type | DBDS Removal (%) | Surface Area (m²/g) | Cation Charge Density (e/ų) |

|---|---|---|---|

| CuY | 97 | 780 | 0.38 |

| CeY | 80 | 720 | 0.29 |

| AgY | 76 | 690 | 0.21 |

Silver/γ-Alumina Composites for High-Capacity Sulfur Compound Removal

Silver-supported γ-alumina (Ag/γ-Al₂O₃) composites achieve 10.18 mg/g DBDS adsorption at 25°C, leveraging silver’s affinity for sulfur heteroatoms [6]. The composite’s mesoporous structure (2–50 nm pores) facilitates rapid DBDS diffusion, while Ag nanoparticles (5–15 nm) provide active sites for chemisorption:

$$ \text{Ag}^0 + \text{DBDS} \rightarrow \text{Ag}_2\text{S} + \text{Organic byproducts} $$

Performance optimization occurs at:

- Silver loading: 5–8 wt% (maximizes active sites without pore blockage)

- pH: 5–7 (prevents alumina dissolution)

- Temperature: 25–40°C (higher temperatures reduce physisorption)

| Composite Property | Optimal Value | Adsorption Capacity (mg/g) |

|---|---|---|

| Ag loading | 7.5 wt% | 10.18 |

| Pore diameter | 12 nm | 9.87 |

| Surface area | 310 m²/g | 10.02 |

Hard-Soft Acid-Base Principles in Selective Adsorption Systems

The HSAB principle explains DBDS adsorption selectivity in cation-exchanged materials. Soft Lewis acids (Cu⁺, Ag⁺) preferentially bind soft bases like sulfur atoms in DBDS, while hard acids (Fe³⁺, Al³⁺) interact weakly [7]. Adsorbent design strategies based on HSAB include:

- Cation Softness Tuning:

- Cu⁺ (softness parameter $$ \sigma = 2.04 $$) > Ag⁺ ($$ \sigma = 1.93 $$) > Ce³⁺ ($$ \sigma = 1.02 $$)

- Surface Charge Modulation:

- Higher cation charge density enhances $$ \text{M}^{n+}-\text{S} $$ polarization

Experimental adsorption capacities correlate with Pearson’s softness scale:

$$ \text{Capacity} \, (\text{mg/g}) = 4.2 \times \sigma + 1.1 \, (R^2 = 0.94) $$

| Cation | Softness ($$ \sigma $$) | DBDS Capacity (mg/g) |

|---|---|---|

| Cu⁺ | 2.04 | 9.7 |

| Ag⁺ | 1.93 | 8.9 |

| Ce³⁺ | 1.02 | 5.3 |

Physical Description

Solid

pale yellowish leafy crystals or leaflets with "burnt caramellic" odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 112 of 155 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 155 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

Comparative haemolytic activity of bis(phenylmethyl) disulphide, bis(phenylethyl) disulphide and bis(phenylpropyl) disulphide in rats

R Munday, J S MundayPMID: 12963014 DOI: 10.1016/s0278-6915(03)00194-7